An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromo-1-iodotrifluoroethane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-1-iodotrifluoroethane is a heavily halogenated ethane derivative. Its structure, featuring bromine, iodine, and fluorine atoms, suggests unique chemical and physical properties that could be of interest in various fields, including materials science and as a synthetic intermediate. The presence of a chiral center also implies the existence of enantiomers, which could have distinct biological activities. This guide provides a summary of its predicted properties and outlines potential synthetic and analytical methodologies.
Molecular Structure and Identification
The molecular structure of 1,2-Dibromo-1-iodotrifluoroethane consists of a two-carbon backbone with three fluorine atoms, two bromine atoms, and one iodine atom as substituents. The specific placement of the iodine atom at the C-1 position alongside a bromine and fluorine atom distinguishes it from its isomers.
Caption: Molecular Structure of 1,2-Dibromo-1-iodotrifluoroethane.
Physical Properties
Due to the lack of experimental data, the physical properties of 1,2-Dibromo-1-iodotrifluoroethane are predicted. For comparison, the known properties of its constitutional isomer, 1,2-Dibromo-1,1,2-trifluoroethane, are also provided.
| Property | Predicted Value for 1,2-Dibromo-1-iodotrifluoroethane | Experimental/Computed Value for 1,2-Dibromo-1,1,2-trifluoroethane[1] |
| Molecular Formula | C2Br2F3I | C2HBr2F3 |
| Molecular Weight | 367.73 g/mol | 241.83 g/mol |
| Appearance | Expected to be a liquid at room temperature | Not specified |
| Boiling Point | Estimated to be higher than its isomer due to increased molecular weight | Not specified |
| Density | Expected to be a dense liquid | Not specified |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | Not specified |
Chemical Properties and Reactivity
The chemical reactivity of 1,2-Dibromo-1-iodotrifluoroethane is dictated by the presence of multiple carbon-halogen bonds. The carbon-iodine bond is the weakest and most labile, making it the most likely site for nucleophilic substitution or radical reactions. The presence of electron-withdrawing fluorine atoms will influence the reactivity of the molecule.
Key Predicted Reactivities:
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Nucleophilic Substitution: The iodine atom is a good leaving group, making the C-1 carbon susceptible to attack by nucleophiles.
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Radical Reactions: The C-I bond can be cleaved homolytically by heat or light to generate a carbon-centered radical, which can then participate in various radical-mediated transformations.
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Elimination Reactions: Under basic conditions, elimination of HBr or HI could potentially occur, although the lack of a hydrogen atom on the C-1 carbon limits this possibility for that position.
Proposed Synthesis
A specific, validated synthesis for 1,2-Dibromo-1-iodotrifluoroethane is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on known transformations in halogenated alkane chemistry. One potential approach could involve the iodination of a suitable precursor.
Caption: Proposed synthesis of 1,2-Dibromo-1-iodotrifluoroethane.
Experimental Protocol: Hypothetical Electrophilic Iodination
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Reaction Setup: In a fume hood, a solution of 1,2-dibromo-trifluoroethene in a suitable inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
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Reagent Addition: An electrophilic iodinating agent, such as iodine monofluoride (generated in situ) or another suitable source of I+, is slowly added to the reaction mixture at a controlled temperature (e.g., 0 °C).
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
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Purification: The crude product is purified by distillation or column chromatography to isolate 1,2-Dibromo-1-iodotrifluoroethane.
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Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
While experimental spectra for 1,2-Dibromo-1-iodotrifluoroethane are not available, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: Two distinct signals are expected for the two carbon atoms due to their different chemical environments. The carbon bonded to iodine (C-1) would likely appear at a lower field (higher ppm) compared to the carbon bonded to two fluorine atoms (C-2).
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¹⁹F NMR: The three fluorine atoms would likely exhibit complex splitting patterns due to coupling with each other and potentially with the carbon and bromine atoms. The fluorine on C-1 would show a different chemical shift and coupling pattern compared to the two fluorines on C-2.
General NMR Experimental Protocol:
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A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹³C and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
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The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹³C).
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The coupling constants (J) are measured in Hertz (Hz) to determine the connectivity of the atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbon-halogen bonds.
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C-F stretching: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.
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C-Br stretching: Absorptions are expected in the fingerprint region, typically between 500-700 cm⁻¹.
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C-I stretching: A weak absorption is expected at lower wavenumbers, typically below 600 cm⁻¹.
General IR Experimental Protocol:
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A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
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The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 367.73 g/mol would be expected, although it may be weak due to the lability of the C-I bond.
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Isotopic Pattern: The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance).
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Fragmentation: The most likely initial fragmentation would be the loss of an iodine atom (mass 127), leading to a significant fragment at m/z 241. Subsequent loss of bromine or fluorine atoms would also be observed.
General Mass Spectrometry Experimental Protocol:
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The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
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The molecules are ionized, commonly using electron impact (EI) or chemical ionization (CI).
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The mass-to-charge ratio (m/z) of the resulting ions is measured.
Safety and Handling
While a specific safety data sheet for 1,2-Dibromo-1-iodotrifluoroethane is not available, it should be handled with the precautions appropriate for a heavily halogenated organic compound.
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Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be light-sensitive.
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Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
1,2-Dibromo-1-iodotrifluoroethane is a potentially interesting but poorly characterized compound. This guide has provided a theoretical framework for its physical and chemical properties based on the analysis of its structure and comparison with related molecules. The outlined synthetic and analytical protocols offer a starting point for researchers interested in exploring this and similar novel halogenated compounds. Experimental validation of the predicted data is essential for any future applications.
